4-methoxy-1'-(9H-xanthene-9-carbonyl)-1,4'-bipiperidine
Description
4-Methoxy-1'-(9H-xanthene-9-carbonyl)-1,4'-bipiperidine is a synthetic compound featuring a 1,4'-bipiperidine backbone substituted with a methoxy group at the 4-position and a xanthene-9-carbonyl moiety at the 1'-position. The bipiperidine scaffold is a versatile pharmacophore known for its conformational flexibility, enabling interactions with diverse biological targets .
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-29-19-12-16-26(17-13-19)18-10-14-27(15-11-18)25(28)24-20-6-2-4-8-22(20)30-23-9-5-3-7-21(23)24/h2-9,18-19,24H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFDONZHQNBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common approach is to start with the xanthene core and introduce the bipiperidine moiety through a series of coupling reactions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the xanthene core can be reduced to an alcohol.
Substitution: The bipiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted bipiperidine derivatives.
Scientific Research Applications
4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The xanthene core can engage in π-π interactions, while the bipiperidine moiety can form hydrogen bonds or ionic interactions with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between 4-methoxy-1'-(9H-xanthene-9-carbonyl)-1,4'-bipiperidine and related compounds:
Stability and Reactivity
- Xanthene vs. Anthracene Carbonyls : The xanthene group in the target compound provides a rigid, tricyclic structure compared to the linear anthracene in CP-640184. This rigidity may reduce off-target interactions while maintaining DNA-binding efficacy via H-bonding, as seen in Pd(BHEP)-1,4-bipiperidine complexes .
- Methoxy vs. Halogen Substituents : The 4-methoxy group offers electron-donating effects, contrasting with the electron-withdrawing bromine in ancriviroc. This difference influences electronic distribution and may affect binding kinetics in receptor-ligand interactions .
Biological Activity
The compound 4-methoxy-1'-(9H-xanthene-9-carbonyl)-1,4'-bipiperidine is a unique derivative of xanthene, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
This compound is characterized by a bipiperidine core linked to a xanthene moiety. The synthesis typically involves multi-step reactions that include the formation of the xanthene backbone followed by the introduction of the bipiperidine structure. The synthetic pathway often utilizes various reagents and conditions to achieve high yields and purity.
Example Synthesis Route
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | 2-hydroxybenzaldehyde, malonic acid | Heat |
| 2 | Alkylation | Bipiperidine, base | Reflux |
| 3 | Methylation | Methyl iodide, base | Room temperature |
Anticancer Properties
Recent studies have indicated that derivatives of xanthene exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines.
Case Study:
- Cell Line: MCF-7 (Breast Cancer)
- IC50: 12 μM after 48 hours of treatment
- Mechanism: Induction of apoptosis via mitochondrial pathway.
Antimicrobial Activity
Xanthene derivatives have also been evaluated for their antimicrobial properties. Preliminary data suggest that this compound exhibits activity against several bacterial strains.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL |
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of xanthene derivatives, particularly in models of neurodegenerative diseases.
Research Findings:
- Model: SH-SY5Y neuroblastoma cells
- Outcome: Increased cell viability in the presence of amyloid-beta (Aβ) aggregates.
- Mechanism: Inhibition of oxidative stress and modulation of apoptosis-related proteins.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- Antioxidant Activity: Scavenging of free radicals reduces cellular oxidative stress.
- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer progression and microbial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
